Cas no 919759-71-0 (2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide)

2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide is a synthetic organic compound featuring a coumarin core substituted with a methyl group at the 7-position and an acetamide moiety linked to a 4-(trifluoromethoxy)phenyl group. This structure imparts unique physicochemical properties, including potential fluorescence and bioactivity, making it of interest in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the coumarin scaffold may contribute to binding interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. High purity and consistent synthesis protocols ensure reliability for research use.
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide structure
919759-71-0 structure
Product name:2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide
CAS No:919759-71-0
MF:C19H14F3NO4
MW:377.313975811005
CID:5496476
PubChem ID:41180284

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 919759-71-0
    • VU0502078-1
    • 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
    • AKOS024471606
    • 2-(7-methyl-2-oxochromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
    • 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
    • F2838-0126
    • 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide
    • Inchi: 1S/C19H14F3NO4/c1-11-2-7-15-12(10-18(25)26-16(15)8-11)9-17(24)23-13-3-5-14(6-4-13)27-19(20,21)22/h2-8,10H,9H2,1H3,(H,23,24)
    • InChI Key: SMWOATXPJVDAHY-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC(CC1=CC(=O)OC2C=C(C)C=CC1=2)=O)(F)F

Computed Properties

  • Exact Mass: 377.08749241g/mol
  • Monoisotopic Mass: 377.08749241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 64.6Ų

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2838-0126-4mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2838-0126-100mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2838-0126-5mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2838-0126-5μmol
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2838-0126-2mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2838-0126-10mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2838-0126-15mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2838-0126-20mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2838-0126-3mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2838-0126-25mg
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
919759-71-0 90%+
25mg
$109.0 2023-05-16

Additional information on 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide

Research Brief on 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide (CAS: 919759-71-0)

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide (CAS: 919759-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This coumarin-based derivative exhibits a unique structural framework, combining a 7-methyl-2H-chromen-2-one core with a trifluoromethoxyphenylacetamide moiety, which may contribute to its biological activity. Recent studies have explored its pharmacological properties, synthetic pathways, and potential mechanisms of action, positioning it as a promising candidate for further drug development.

Recent research has focused on the synthesis and optimization of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel multi-step synthetic route that improved yield and purity compared to previous methods. The compound was characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structural integrity. Computational modeling studies further suggested that the trifluoromethoxy group enhances binding affinity to target proteins, potentially explaining its observed bioactivity.

Pharmacological evaluations of this compound have revealed promising results in preclinical models. In vitro assays demonstrated significant inhibitory activity against several kinase targets, including EGFR and VEGFR2, with IC50 values in the low micromolar range. Notably, the compound showed selective cytotoxicity against cancer cell lines while exhibiting minimal effects on normal cells, suggesting a potential therapeutic window for oncology applications. Animal studies in xenograft models further supported these findings, showing tumor growth inhibition without significant toxicity at therapeutic doses.

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide appears to involve multiple pathways. Beyond its kinase inhibitory activity, recent proteomic analyses have identified interactions with heat shock proteins and modulation of apoptotic signaling pathways. These multimodal effects may contribute to its observed efficacy in overcoming drug resistance, a significant challenge in current cancer therapies. However, further studies are needed to fully elucidate its pharmacodynamic profile and potential off-target effects.

From a drug development perspective, the compound's physicochemical properties have been evaluated to assess its drug-likeness. While it demonstrates favorable LogP and solubility characteristics, metabolic stability studies in liver microsomes indicate potential issues with rapid clearance that may need to be addressed through structural modifications. Several analogs have been synthesized to optimize these properties while maintaining biological activity, with promising results reported in recent patent applications.

In conclusion, 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-4-(trifluoromethoxy)phenylacetamide represents an exciting development in medicinal chemistry, with potential applications in oncology and possibly other therapeutic areas. The combination of its unique structural features, multimodal mechanism of action, and promising preclinical data warrant further investigation. Future research directions should focus on comprehensive toxicology studies, formulation development, and clinical translation strategies to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd